3-Methoxy-1,5-naphthyridine

Catalog No.
S833605
CAS No.
1261365-35-8
M.F
C9H8N2O
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxy-1,5-naphthyridine

CAS Number

1261365-35-8

Product Name

3-Methoxy-1,5-naphthyridine

IUPAC Name

3-methoxy-1,5-naphthyridine

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C9H8N2O/c1-12-7-5-9-8(11-6-7)3-2-4-10-9/h2-6H,1H3

InChI Key

GPQLUYHSHWAIPB-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=CC=N2)N=C1

Canonical SMILES

COC1=CC2=C(C=CC=N2)N=C1

3-Methoxy-1,5-naphthyridine (CAS: 1261365-35-8) is a highly functionalized heterocyclic building block characterized by its fused diazanaphthalene core and an electron-donating methoxy group at the C3 position. In industrial and medicinal chemistry, 1,5-naphthyridines are privileged scaffolds utilized in the development of kinase inhibitors and advanced macrolide antibiotics [1]. The strategic placement of the methoxy group modulates the electronic properties of the heteroaromatic system, enhancing the reactivity of adjacent positions for cross-coupling and nucleophilic aromatic substitution (SNAr) [2]. Furthermore, it serves as a crucial structural motif for target-protein binding and acts as a masked hydroxyl group for downstream transformations. Procurement of this specific methoxy-substituted derivative provides a streamlined, high-yielding starting point for complex API synthesis, bypassing the low-yielding, multi-step functionalization required when starting from basic anilines or unsubstituted naphthyridines [1].

Research Fit

Scaffold 1,5-naphthyridine privileged core for medicinal chemistry exploration
Substitution 3-methoxy enhances electron density and reactivity profile for further derivatization
Format High-purity solid suited for synthetic chemistry and assay preparation workflows

Substituting 3-Methoxy-1,5-naphthyridine with unsubstituted 1,5-naphthyridine, 3-bromo-1,5-naphthyridine, or isomeric 2-methoxy-1,5-naphthyridine severely compromises both synthetic processability and downstream application efficacy. In medicinal chemistry, the C3-methoxy group is frequently essential for optimal steric fit and hydrogen-bond interactions within kinase ATP-binding pockets; removing it or shifting it to the C2 position can result in a significant drop in target affinity [1]. From a manufacturing perspective, the methoxy group acts as a powerful directing group for regioselective C4-functionalization and serves as a direct precursor to 3-hydroxy-1,5-naphthyridine-4-carbaldehyde via demethylation [2]. Attempting to install this oxygenation pattern on an unsubstituted or halogenated baseline scaffold requires multi-step Skraup-type cyclizations or harsh oxidation conditions that typically suffer from poor regioselectivity, high impurity profiles, and overall yields below 20%, making generic substitution economically unviable for advanced scale-up [2].

Substitution Risk

Electronic reactivity 3-methoxy electron-donating effect may alter cross-coupling outcomes, making unsubstituted 1,5-naphthyridine a poor direct replacement.
Physicochemical profile LogP and hydrogen-bond capacity differ significantly from 3-hydroxy or 3-chloro analogs, potentially affecting permeability and target engagement.
Synthetic versatility Ortho-lithiation regiocontrol enabled by the methoxy group is lost with analogs lacking this director, limiting efficient scaffold diversification.

Regioselective Precursor Efficiency for Azetidinyl Ketolide Antibiotics

The synthesis of advanced azetidinyl ketolide antibiotics requires the critical building block 3-hydroxy-1,5-naphthyridine-4-carbaldehyde. Utilizing 3-Methoxy-1,5-naphthyridine (or its immediate derivatives) allows for a streamlined demethylation and formylation sequence that maintains high process throughput [1]. In contrast, attempting to build the 3-hydroxy-4-carbaldehyde motif from an unsubstituted 1,5-naphthyridine baseline requires complex, multi-step functionalization that historically yields <20% overall throughput and produces API with <90% purity [1]. The pre-installed C3-methoxy group bypasses these early-stage bottlenecks, enabling scalable routes with significantly higher overall yields.

Evidence DimensionOverall synthetic throughput to 3-hydroxy-1,5-naphthyridine-4-carbaldehyde
Target Compound DataEnables direct demethylation/formylation routes supporting scalable API production
Comparator Or BaselineUnsubstituted 1,5-naphthyridine (requires multi-step de novo functionalization yielding <20% throughput)
Quantified DifferenceBypasses multi-step routes that typically suffer from <20% overall yield and <90% intermediate purity.
ConditionsIndustrial scale-up synthesis of azetidinyl ketolide precursors.

Essential for process chemists and procurement teams sourcing viable, scalable starting materials for macrolide antibiotic manufacturing.

Lipophilicity (LogP)
Reported
1.2 (XLogP3) vs 3-hydroxy <0.5, 3-chloro >2.0
Supports intermediate lipophilicity context for permeability screening.
Computed XLogP3; experimental logD advised.

Enhanced Yields in Late-Stage Amination for Kinase Inhibitors

In the synthesis of c-Met kinase inhibitors, the naphthyridine core must often undergo nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination with complex heterocyclic amines. The electronic modulation provided by the methoxy group significantly enhances the efficiency of these couplings. For instance, coupling reactions utilizing methoxy-substituted 1,5-naphthyridine intermediates achieve up to 80% yield under microwave irradiation [1]. In contrast, unactivated or unsubstituted naphthyridine baselines typically exhibit sluggish reactivity, requiring harsher conditions and resulting in lower yields (<50%) and higher degradation profiles [2].

Evidence DimensionAmination/SNAr coupling yield
Target Compound DataMethoxy-substituted 1,5-naphthyridine intermediates (~80% yield)
Comparator Or BaselineUnactivated/unsubstituted naphthyridine baselines (<50% yield)
Quantified Difference~30% absolute increase in late-stage coupling yield.
ConditionsMicrowave irradiation, 120 °C, 2-butanol, 6-8 hours.

Maximizing late-stage coupling yields is critical for the cost-effective production of complex kinase inhibitor libraries and APIs.

HBA Count
Reported
3 (methoxy O + 2 N) vs 2 for 3-chloro analog
Additional H-bond acceptor may influence binding affinity and selectivity screening.
Computed HBA count; target-specific validation needed.

Superior Structure-Activity Relationship (SAR) in Kinase ATP-Binding Pockets

The C3-methoxy group is a critical pharmacophore element in the development of kinase inhibitors targeting c-Met or ALK5. The methoxy group provides a specific hydrogen-bond acceptor and optimal steric bulk that fits precisely into the hinge region of the kinase [1]. SAR studies across related diazanaphthalene scaffolds consistently demonstrate that removing the methoxy group (reverting to the unsubstituted baseline) or shifting it to the C2 position can lead to a 10- to 50-fold reduction in binding affinity (IC50) due to the loss of these critical protein-ligand interactions [2].

Evidence DimensionKinase target binding affinity (IC50)
Target Compound Data3-Methoxy-1,5-naphthyridine scaffolds (nanomolar potency, optimized hinge binding)
Comparator Or BaselineUnsubstituted 1,5-naphthyridine or 2-methoxy isomers
Quantified Difference10- to 50-fold improvement in IC50 binding affinity.
ConditionsIn vitro recombinant kinase binding assays (e.g., c-Met, ALK5).

Justifies the selection of the 3-methoxy derivative over cheaper, unsubstituted analogs for medicinal chemistry programs where target potency is paramount.

TPSA
Class-level
35 Ų vs >60 (3-amino est.) and ~25 (unsubstituted est.)
Reported TPSA may support balanced permeability and solubility screening.
Estimated comparator values; experimental confirmation needed.

Directing Group Capability for Regioselective C4-Functionalization

For research requiring 3,4-disubstituted 1,5-naphthyridines, the C3-methoxy group acts as a powerful ortho-directing group. During directed ortho-metalation (DoM) or electrophilic halogenation, the methoxy group strongly directs the incoming electrophile to the adjacent C4 position, achieving >90% regioselectivity [1]. Conversely, attempting to functionalize an unsubstituted 1,5-naphthyridine typically results in a complex mixture of 2-, 3-, and 4-substituted isomers, severely complicating chromatographic purification and driving the yield of the desired single isomer down to <40% [1].

Evidence DimensionRegioselectivity in C4-functionalization
Target Compound Data3-Methoxy-1,5-naphthyridine (>90% regioselectivity for C4)
Comparator Or BaselineUnsubstituted 1,5-naphthyridine (complex isomeric mixtures, <40% desired isomer)
Quantified Difference>50% improvement in regiochemical yield and elimination of complex isomer separations.
ConditionsDirected ortho-metalation or electrophilic substitution conditions.

Drastically reduces purification costs and improves overall synthetic efficiency for generating highly substituted naphthyridine libraries.

Hazard Classification
Data to verify
GHS: Not hazardous material; Sigma: Acute Tox. 4 Oral
Reported hazard classification context; review SDS for handling.
Vendor SDS data; verify for your institution.
Ortho-Lithiation
Class-level
Regioselective 2- or 4-position functionalization enabled
May support efficient scaffold diversification in synthetic workflows.
Directing group effect; validate under your reaction conditions.

Synthesis of Azetidinyl Ketolide Antibiotics

3-Methoxy-1,5-naphthyridine is the premier starting material for generating 3-hydroxy-1,5-naphthyridine-4-carbaldehyde, a critical building block for next-generation azetidinyl ketolide antibiotics designed to combat multidrug-resistant respiratory tract infections [1]. Its use bypasses the low-yielding de novo synthesis of the oxygenated naphthyridine core, making it essential for process scale-up.

Development of c-Met and ALK5 Kinase Inhibitors

In medicinal chemistry programs targeting c-Met (for oncology) or ALK5 (for TGF-β signaling modulation), this compound serves as an optimized hinge-binding scaffold [2]. The C3-methoxy group provides critical hydrogen-bonding interactions that enhance nanomolar potency, while its electronic properties facilitate high-yielding late-stage amination reactions during library synthesis.

Regioselective Construction of Polysubstituted Diazanaphthalenes

For discovery chemistry requiring complex, multi-substituted 1,5-naphthyridines, this compound is the ideal precursor [3]. The methoxy group functions as a robust directing group for ortho-metalation or halogenation, allowing for the highly regioselective installation of substituents at the C4 position without the heavy chromatographic burden associated with unsubstituted baselines.

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS lead optimization studies
Balanced LogP and TPSA profile
Permeability and brain penetration assays
Kinase inhibitor library synthesis
Hydrogen bond acceptor count and ortho-directing group
Hinge-binding motif screening and SAR diversification
Routine laboratory synthesis and handling
Reported hazard classification
Review SDS for procurement and handling requirements

XLogP3

1.2

Wikipedia

3-Methoxy-1,5-naphthyridine

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